2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClN3OS/c1-16-2-12-21(13-3-16)29-22(17-4-6-18(25)7-5-17)14-27-24(29)31-15-23(30)28-20-10-8-19(26)9-11-20/h2-14H,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTWNSUTAIJJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an imidazole ring, a thioether linkage, and various aromatic substituents that contribute to its bioactivity. The focus of this article is to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 456.4 g/mol. The structural components include:
- Imidazole Ring : Known for its role in various biological processes.
- Thioether Linkage : Impacts the compound's solubility and reactivity.
- Aromatic Substituents : Enhance biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor functions due to its structural characteristics.
- Cellular Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit several significant biological activities:
- Antitumor Activity :
-
Antimicrobial Properties :
- The presence of bromophenyl and p-tolyl groups suggests potential antimicrobial activity. Compounds with similar moieties have been reported to exhibit significant antimicrobial effects against a range of pathogens .
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the substituents on the imidazole ring significantly affect the biological activity:
| Compound | Key Substituents | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 2a | 4-Bromophenyl | Antitumor | 3.55 |
| 4d | p-Tolyl | Anti-proliferative | 2.75 |
| 4n | 4-Chlorophenyl | Antimicrobial | <5 |
These findings suggest that specific substitutions can enhance or reduce the compound's efficacy against targeted biological pathways.
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Anti-Cancer Studies :
-
Antimicrobial Efficacy :
- Research on similar thioether-linked compounds revealed promising results against bacterial strains, indicating that structural features play a critical role in antimicrobial potency .
- In Vivo Studies :
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to this imidazole derivative exhibit significant anticancer properties. Studies have shown that imidazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study 1: Anticancer Efficacy
A notable study evaluated the cytotoxic effects of related compounds against multiple cancer types. The derivative containing the bromophenyl group showed significant cytotoxicity with an IC50 value of 25 µM against MCF-7 (human breast cancer) cells, indicating its potential as a therapeutic agent against breast cancer .
Antimicrobial Activity
The structure of this compound also suggests potential antimicrobial activity. Similar thioether-linked imidazoles have demonstrated effectiveness against both gram-positive and gram-negative bacteria.
Case Study 2: Antimicrobial Activity
In another study, compounds featuring similar structural motifs inhibited the growth of Candida albicans with an IC50 value of 15 µg/mL , suggesting that the presence of halogenated phenyl groups may enhance antifungal activity . The biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in microbial resistance.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Target Organism/Cell Line | IC50 Value |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 25 µM |
| Antimicrobial | Candida albicans | 15 µg/mL |
| Staphylococcus aureus | 12.5 µg/mL |
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology :
- Step 1 : Use a nucleophilic substitution reaction under basic conditions (e.g., potassium carbonate in anhydrous DMF) to couple the thiol-containing imidazole intermediate with 2-chloro-N-(4-chlorophenyl)acetamide .
- Step 2 : Apply statistical experimental design (e.g., factorial design) to optimize variables like reaction time, temperature, and molar ratios. For example, varying the equivalents of potassium carbonate or solvent polarity can reduce byproducts .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via melting point analysis and NMR .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of aromatic protons (4-bromophenyl, p-tolyl), the thioether linkage, and the acetamide moiety. Compare chemical shifts with structurally analogous compounds .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, focusing on diagnostic peaks like the bromine isotope pattern (1:1 ratio for ) .
- Elemental Analysis : Ensure carbon, hydrogen, nitrogen, and sulfur percentages align with theoretical values (±0.3% tolerance) .
- X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereoelectronic effects influencing reactivity .
Q. How should researchers assess the compound’s physicochemical properties (e.g., solubility, stability)?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy or HPLC .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Identify hydrolytic or oxidative pathways (e.g., thioether oxidation to sulfoxide) .
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., variable IC values in enzyme assays) be resolved?
- Methodology :
- Step 1 : Validate assay conditions (enzyme source, buffer pH, cofactors). For example, COX-1/2 inhibition assays require recombinant human enzymes to avoid interspecies variability .
- Step 2 : Perform dose-response curves in triplicate and calculate IC using nonlinear regression (e.g., GraphPad Prism). Address outliers via Grubbs’ test .
- Step 3 : Cross-validate with orthogonal assays (e.g., cellular prostaglandin E ELISA for COX inhibition) to confirm target engagement .
Q. What computational strategies are effective for predicting this compound’s bioactivity and reaction mechanisms?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-1/2 active sites. Prioritize residues like Arg120 (COX-2) for hydrogen bonding with the acetamide group .
- Quantum Chemical Calculations : Apply density functional theory (DFT) to study the thioether’s nucleophilicity or the bromophenyl group’s electronic effects on reaction pathways .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational flexibility .
Q. How can researchers design experiments to elucidate the compound’s metabolic fate?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify phase I metabolites (e.g., oxidative desulfurization) via LC-QTOF-MS .
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
- Reactive Intermediate Trapping : Add glutathione (GSH) to detect electrophilic intermediates (e.g., sulfenic acid adducts) .
Q. What strategies mitigate synthetic challenges (e.g., regioselectivity in imidazole formation)?
- Methodology :
- Directed Cyclization : Use microwave-assisted synthesis to enhance regioselectivity during imidazole ring closure. Monitor via -NMR for 5- vs. 4-substituted products .
- Protecting Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl on the acetamide nitrogen) to prevent undesired side reactions .
Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
